

Assessing the Kinase Specificity of ZK-261991: A Comparative Guide

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Compound of Interest

Compound Name: ZK-261991

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This guide provides a comparative assessment of the kinase inhibitor **ZK-261991**, focusing on its specificity profile in the context of other commonly used vascular endothelial growth factor receptor (VEGFR) inhibitors. Due to the limited availability of comprehensive public kinome scan data for **ZK-261991**, this guide focuses on its known primary targets and compares them with those of other well-characterized inhibitors.

Executive Summary

ZK-261991 is a potent, orally active inhibitor of VEGFR tyrosine kinases, demonstrating high affinity for VEGFR2. Its primary targets also include VEGFR3 and c-Kit. While a complete kinase panel profile for **ZK-261991** is not publicly available, a comparison of its activity on its known targets with that of other multi-kinase inhibitors targeting the VEGFR pathway provides valuable insights into its relative selectivity. This guide presents available inhibitory concentration data, outlines a general protocol for assessing kinase inhibitor specificity, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **ZK-261991** and a selection of other VEGFR inhibitors against their key kinase targets. This data is

compiled from various in vitro biochemical assays. It is important to note that assay conditions can vary between studies, potentially affecting absolute IC50 values.

Kinase Inhibitor	VEGFR1 (Flt-1) IC50 (nM)	VEGFR2 (KDR) IC50 (nM)	VEGFR3 (Flt-4) IC50 (nM)	c-Kit IC50 (nM)	PDGFR β IC50 (nM)	Raf-1 IC50 (nM)	RET IC50 (nM)
ZK-261991	-	5[1][2]	20[1]	Yes (unquantified)[3]	-	-	-
Sunitinib	-	80[4]	-	Yes (unquantified)[4]	2[4]	-	-
Sorafenib	-	90[5]	20[5]	68[5]	57[5]	6[5]	-
Rivoceranib	93.3% inhibition at 160nM	16	92.9% inhibition at 160nM	47.3% inhibition at 160nM	62.1% inhibition at 160nM	-	71.7% inhibition at 160nM[6]
Lenvatinib	22	4.0[2]	5.2[2]	85[7]	100[2]	-	6.4[7]
Axitinib	0.1	0.2[8]	0.1-0.3[8]	1.7[8]	1.6[8]	-	-
Pazopanib	10	30[9]	47[9]	74[9]	81[9]	-	-
Cabozantinib	-	0.035	-	-	-	-	5.2[10]
Regorafenib	13	4.2[11]	46[11]	7[11]	22[11]	2.5[11]	1.5[11]
Vandetanib	-	40[12]	110[12]	>10,000	>1,100	-	130[13]

'-' indicates data not readily available in the public domain. "Yes" indicates inhibitory activity has been reported, but a specific IC₅₀ value was not found.

Experimental Protocols

While the specific experimental protocol used for the kinase profiling of **ZK-261991** is not publicly documented, this section outlines a general and widely adopted methodology for determining the in vitro kinase inhibitory activity of a compound.

General Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This method is considered a gold standard for its direct measurement of substrate phosphorylation.

1. Reagents and Materials:

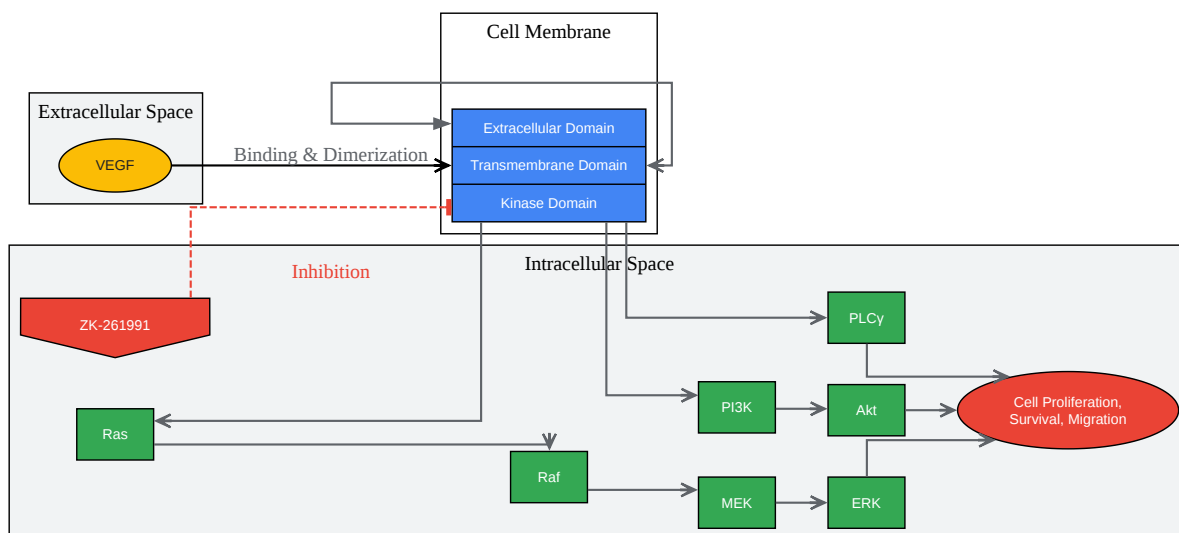
- Kinase: Purified recombinant kinase of interest.
- Substrate: A specific peptide or protein substrate for the kinase.
- ATP: Adenosine triphosphate, including a radiolabeled form (e.g., [γ -³³P]ATP).
- Test Compound: **ZK-261991** or other inhibitors, dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Typically contains a buffering agent (e.g., HEPES), divalent cations (e.g., MgCl₂, MnCl₂), and a reducing agent (e.g., DTT).
- Filter Plates: Multi-well plates with a membrane that can bind the phosphorylated substrate.
- Stop Solution: A solution to terminate the kinase reaction, often containing EDTA to chelate divalent cations.
- Wash Solution: A solution to wash away unincorporated radiolabeled ATP (e.g., phosphoric acid).
- Scintillation Counter: To measure the radioactivity.

2. Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compound in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
- **Reaction Mixture Preparation:** In each well of a reaction plate, combine the kinase, substrate, and test compound at the desired concentrations.
- **Initiation of Reaction:** Add the ATP mixture (containing both cold and radiolabeled ATP) to each well to start the kinase reaction.
- **Incubation:** Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
- **Termination of Reaction:** Add the stop solution to each well to stop the reaction.
- **Substrate Capture:** Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the membrane.
- **Washing:** Wash the filter plate multiple times with the wash solution to remove any unbound $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
- **Detection:** After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
- **Data Analysis:**
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.

Mandatory Visualizations

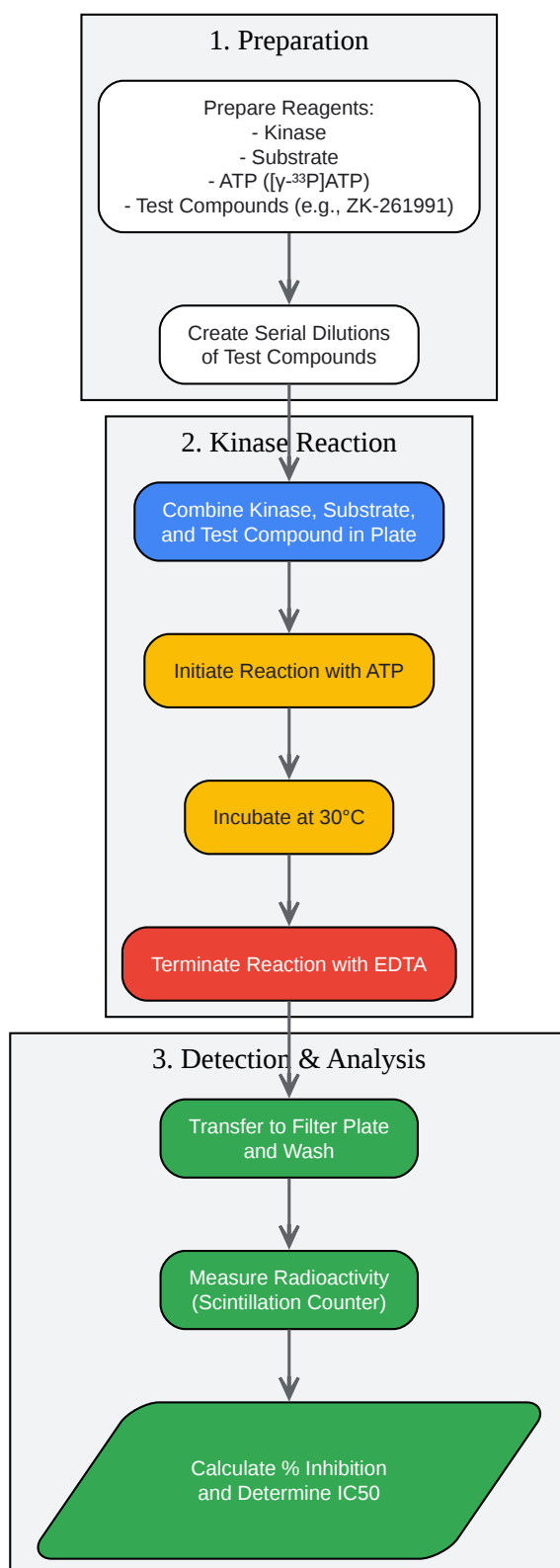
Signaling Pathway



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Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of **ZK-261991**.

Experimental Workflow



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